1H-Benzimidazol-6-amine, N,N-dimethyl-

Medicinal Chemistry Physicochemical Properties Compound Library Design

Procure high-purity 1H-Benzimidazol-6-amine, N,N-dimethyl- (CAS 1262887-26-2) as a critical research intermediate. This benzimidazole derivative features a 6-dimethylamino substituent, conferring distinct electronic properties and a favorable physicochemical profile (MW 161.20, LogP 1.63, tPSA 31.92 Ų). Ideal for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies as a kinase hinge-binding motif. Ensure reproducible results with a specified purity of 95%.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 1262887-26-2
Cat. No. B3347081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-6-amine, N,N-dimethyl-
CAS1262887-26-2
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C9H11N3/c1-12(2)7-3-4-8-9(5-7)11-6-10-8/h3-6H,1-2H3,(H,10,11)
InChIKeyBIRWLKDFVCWXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazol-6-amine, N,N-dimethyl- (CAS 1262887-26-2): Procurement-Ready Building Block for Heterocyclic and Kinase-Targeted Synthesis


1H-Benzimidazol-6-amine, N,N-dimethyl- (CAS 1262887-26-2) is a heterocyclic aromatic compound belonging to the benzimidazole family, which is widely recognized for its diverse biological activities and applications in medicinal chemistry . This compound features a benzimidazole core with a dimethylamino substituent at the 6-position, resulting in a molecular formula of C₉H₁₁N₃ and a molecular weight of 161.20 g/mol . It is commercially available from custom synthesis suppliers with a typical purity of 95%, making it a viable starting material for the synthesis of more complex pharmacologically active molecules .

Why Generic 1H-Benzimidazol-6-amine Analogs Cannot Substitute for the N,N-Dimethyl Variant in Structure-Activity Relationship (SAR) Studies


The benzimidazole scaffold is a privileged structure in medicinal chemistry, but subtle variations in substitution pattern dramatically alter biological activity, physicochemical properties, and synthetic utility . In the case of 1H-Benzimidazol-6-amine, N,N-dimethyl-, the presence of the dimethylamino group at the 6-position confers distinct electronic and steric properties that are absent in unsubstituted or differently substituted analogs (e.g., 2-amino, 5-amino, or 4-amino derivatives) . Generic substitution with a different regioisomer would fundamentally alter the compound's hydrogen-bonding capacity, lipophilicity (LogP ~1.63), and potential for further functionalization, thereby invalidating SAR conclusions and compromising the reproducibility of downstream synthetic pathways . The quantitative evidence below establishes the specific dimensions where this compound differs from its closest structural comparators.

1H-Benzimidazol-6-amine, N,N-dimethyl- (CAS 1262887-26-2): Comparative Evidence Dimensions for Procurement Decisions


Molecular Weight and Physicochemical Profile: How N,N-Dimethyl Substitution Distinguishes This Building Block

1H-Benzimidazol-6-amine, N,N-dimethyl- (C₉H₁₁N₃) exhibits a molecular weight of 161.20 g/mol, which is lower than that of common benzimidazole kinase inhibitor scaffolds such as DMAT (4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine; C₉H₇Br₄N₃, MW = 476.79 g/mol) . Its calculated LogP of 1.63 and topological polar surface area (tPSA) of 31.92 Ų indicate moderate lipophilicity and limited hydrogen-bonding capacity, which are critical parameters for predicting blood-brain barrier permeability and oral bioavailability in early-stage drug discovery .

Medicinal Chemistry Physicochemical Properties Compound Library Design

Commercial Purity and Supplier Specialization: Ensuring Reproducible Synthesis

1H-Benzimidazol-6-amine, N,N-dimethyl- is available from custom synthesis suppliers with a reported purity of 95% . This level of purity is adequate for use as a synthetic intermediate or for initial biological screening, but may not be sufficient for advanced preclinical studies without further purification. The compound is sourced from suppliers specializing in benzimidazole derivatives, which may offer tailored synthesis and scale-up services for this specific scaffold .

Chemical Synthesis Quality Control Custom Synthesis

Substituent Position as a Determinant of Synthetic Versatility and Biological Target Engagement

The 6-substituted dimethylamino group on the benzimidazole core of 1H-Benzimidazol-6-amine, N,N-dimethyl- distinguishes it from other regioisomers, such as 1H-benzimidazol-2-amine and 1H-benzimidazol-5-amine, which are explored for different biological activities (e.g., antimicrobial/antiviral vs. anticancer/anti-inflammatory, respectively) . While direct quantitative activity data for the target compound is lacking in the open literature, the specific substitution pattern is known to impart distinct chemical reactivity and potential for further derivatization, such as nucleophilic substitution at the amine group or electrophilic aromatic substitution on the benzimidazole ring . This regiospecificity is critical for researchers aiming to explore novel chemical space within the benzimidazole class.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

1H-Benzimidazol-6-amine, N,N-dimethyl- (CAS 1262887-26-2): High-Impact Research Applications Informed by Evidence


Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Kinases and Other Protein Families

The compound's low molecular weight (161.20 g/mol) and moderate LogP (1.63) make it an ideal fragment-like starting point for FBDD campaigns . Its benzimidazole core is a known kinase hinge-binding motif, and the 6-dimethylamino substituent provides a vector for further elaboration to optimize potency and selectivity. Researchers can use this compound as a base scaffold to synthesize focused libraries targeting kinases, GPCRs, or other protein classes where benzimidazole derivatives have shown promise .

Synthetic Intermediate for Advanced Heterocyclic Compounds and Bioisosteres

The presence of a reactive amine group at the 6-position allows for a variety of chemical transformations, including alkylation, acylation, and reductive amination . This makes 1H-Benzimidazol-6-amine, N,N-dimethyl- a valuable intermediate for constructing more complex heterocyclic systems, such as fused tricyclic benzimidazoles or benzimidazole-containing bioisosteres. Its commercial availability with 95% purity supports its use in multi-step synthetic routes common in medicinal chemistry laboratories .

Probe Compound for Studying Substituent Effects on Benzimidazole Pharmacokinetics

The distinct physicochemical profile of this compound (MW 161.20, LogP 1.63, tPSA 31.92 Ų) compared to heavier, more lipophilic benzimidazole analogs (e.g., DMAT, MW 476.79) allows researchers to isolate the effect of the dimethylamino substitution on key ADME properties . This compound can serve as a control or comparator in studies designed to understand how modifications to the benzimidazole core influence permeability, solubility, and metabolic stability, thereby informing the design of drug candidates with improved pharmacokinetic profiles .

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